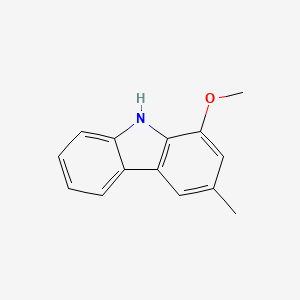

1-Methoxy-3-methyl-9H-carbazole

Overview

Description

1-Methoxy-3-methyl-9H-carbazole, also known as Murrayafoline A, is an organic compound with the molecular formula C14H13NO. It is a derivative of carbazole, a heterocyclic aromatic organic compound. This compound is notable for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic solar cells .

Mechanism of Action

Target of Action

Carbazole derivatives have been known to interact with a variety of biological targets, including enzymes and receptors, which play crucial roles in various biochemical processes .

Mode of Action

Carbazole derivatives are known to interact with their targets, leading to changes in the biochemical processes. These interactions can result in the modulation of the activity of the target, which can lead to various downstream effects .

Biochemical Pathways

Carbazole derivatives have been reported to influence several biochemical pathways, including those involved in cell proliferation, apoptosis, and oxidative stress .

Pharmacokinetics

It is known to have high gastrointestinal absorption and is a substrate for p-glycoprotein, which can affect its bioavailability . It is also known to inhibit several cytochrome P450 enzymes, which can influence its metabolism .

Result of Action

Carbazole derivatives have been reported to exhibit a range of biological activities, including anticancer, antimalarial, cardioprotective, and antifungal properties .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of carbazole derivatives .

Biochemical Analysis

Biochemical Properties

1-Methoxy-3-methyl-9H-carbazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor in certain biochemical pathways, which contributes to its potential as a chemotherapeutic agent . The interactions of this compound with these biomolecules are crucial for its biological activities. The compound’s ability to inhibit specific enzymes can lead to the suppression of cancer cell proliferation and the prevention of vascular complications such as restenosis .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation . Additionally, it affects cell signaling pathways that are critical for cell survival and growth, thereby contributing to its anticancer properties .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound has been found to inhibit certain enzymes that are involved in cancer cell proliferation . This inhibition disrupts the normal functioning of these enzymes, leading to the suppression of cancer cell growth and the induction of apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, which is crucial for its sustained biological activity . Over time, the compound may degrade, leading to a reduction in its efficacy . Long-term studies in vitro and in vivo have demonstrated that this compound can have lasting effects on cellular function, including sustained inhibition of cancer cell proliferation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit significant anticancer and cardioprotective effects . At higher doses, this compound may cause toxic or adverse effects . Threshold effects have been observed, where the compound’s efficacy increases with dosage up to a certain point, beyond which toxicity may occur .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors that are essential for its metabolism . The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the normal metabolic processes within cells . For example, this compound has been found to influence the metabolism of cancer cells, leading to changes in energy production and utilization .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cell membranes . These interactions determine the localization and accumulation of this compound within different cellular compartments . The compound’s distribution within tissues also affects its overall efficacy and toxicity .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound is directed to particular compartments or organelles within the cell through targeting signals and post-translational modifications . This subcellular localization is essential for the compound’s interaction with its target biomolecules and the subsequent biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-3-methyl-9H-carbazole can be synthesized through various methods. One common approach involves the Fischer indole synthesis. This method typically involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst, such as hydrochloric acid or acetic acid, under reflux conditions .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the hydrogenation of 3-methyl-9-methoxycarbazole followed by methylation. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-3-methyl-9H-carbazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into different hydrogenated forms.

Substitution: Electrophilic substitution reactions are common, where substituents can be introduced at various positions on the carbazole ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst are frequently employed.

Major Products Formed:

Oxidation: Formation of carbazole quinones.

Reduction: Formation of tetrahydrocarbazole derivatives.

Substitution: Introduction of various alkyl or acyl groups at specific positions on the carbazole ring.

Scientific Research Applications

1-Methoxy-3-methyl-9H-carbazole has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

Biology: This compound has shown potential in biological studies, particularly in the development of fluorescent probes and bioimaging agents.

Comparison with Similar Compounds

- 3-Methoxy-9H-carbazole

- 2,3-Dimethoxy-9H-carbazole

- 9-Methyl-9H-carbazole

Comparison: 1-Methoxy-3-methyl-9H-carbazole is unique due to its specific substitution pattern, which imparts distinct electronic and photophysical properties. Compared to 3-Methoxy-9H-carbazole, the additional methyl group in this compound enhances its solubility and stability in organic solvents . This makes it particularly suitable for applications in organic electronics where stability and solubility are crucial .

Biological Activity

1-Methoxy-3-methyl-9H-carbazole (C₁₄H₁₃NO) is a compound belonging to the carbazole family, known for its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential applications in medicine and industry based on recent research findings.

This compound can be synthesized through various methods, including the Fischer indole synthesis and hydrogenation followed by methylation. These synthetic routes are crucial for obtaining high yields and purity necessary for biological studies.

Target Interactions

Carbazole derivatives, including this compound, interact with several biological targets such as enzymes and receptors. These interactions can modulate various biochemical pathways involved in cell proliferation, apoptosis, and oxidative stress.

Key Targets:

- Enzymes involved in cancer cell proliferation

- Receptors associated with apoptosis regulation

Biochemical Pathways

The compound has been shown to influence significant biochemical pathways:

- Cell Proliferation: Induces apoptosis in cancer cells.

- Oxidative Stress Response: Modulates reactive oxygen species (ROS) levels, affecting cellular metabolism.

Biological Activities

This compound exhibits a range of biological activities:

Anticancer Activity

Research indicates that this compound can induce apoptosis in various cancer cell lines. It has been demonstrated to inhibit the growth of melanoma cells by reactivating the p53 pathway, a crucial tumor suppressor mechanism .

Case Study:

In vitro studies showed that this compound significantly increased caspase activity, leading to enhanced apoptosis in BRAF-mutated melanoma cells. This effect was selective, sparing normal melanocytes from toxicity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial and fungal strains. It demonstrated significant activity against:

- Bacteria: E. coli, Pseudomonas aeruginosa

- Fungi: Candida albicans, Aspergillus niger

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 25 µg/mL |

| Pseudomonas aeruginosa | 20 µg/mL |

| Candida albicans | 15 µg/mL |

| Aspergillus niger | 10 µg/mL |

This table summarizes the effectiveness of the compound against various pathogens .

Cardioprotective Effects

In animal models, this compound has shown cardioprotective effects by reducing oxidative stress and improving heart function post-myocardial infarction. The exact mechanisms involve modulation of signaling pathways linked to cardiac cell survival and regeneration.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

- High Gastrointestinal Absorption: Facilitates oral bioavailability.

- Substrate for P-glycoprotein: Affects distribution and elimination rates in vivo.

Properties

IUPAC Name |

1-methoxy-3-methyl-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c1-9-7-11-10-5-3-4-6-12(10)15-14(11)13(8-9)16-2/h3-8,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDETUOZJFUNSKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)OC)NC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90327415 | |

| Record name | 1-Methoxy-3-methyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90327415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4532-33-6 | |

| Record name | 1-Methoxy-3-methyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90327415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.